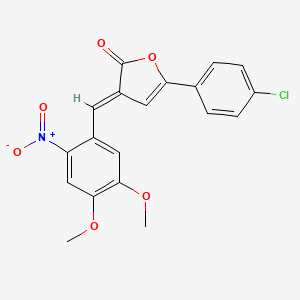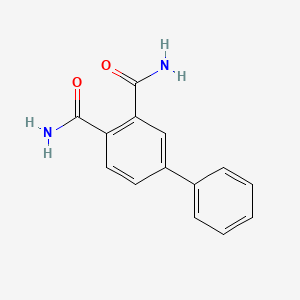
5-(4-chlorophenyl)-3-(4,5-dimethoxy-2-nitrobenzylidene)-2(3H)-furanone
Vue d'ensemble
Description
5-(4-chlorophenyl)-3-(4,5-dimethoxy-2-nitrobenzylidene)-2(3H)-furanone is a useful research compound. Its molecular formula is C19H14ClNO6 and its molecular weight is 387.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.0509649 g/mol and the complexity rating of the compound is 635. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Cytotoxicity of Furanone Derivatives
Research has highlighted the synthesis of various 5-arylidene-2(5H)-furanone derivatives and evaluated their cytotoxicity against cancer cell lines. These derivatives, including those with halogen atoms or nitro groups, showed increased cytotoxicity, suggesting potential applications in cancer therapy (Seong-Cheol Bang et al., 2004).
Chemosensors for Metal Cations
Crown-containing arylimines derived from furanones have been studied for their luminescent and complexing properties, acting as chemosensors for alkali and alkali-earth metal ions. These findings indicate the potential of furanone derivatives in developing new fluorescent chemosensors (A. D. Dubonosov et al., 2008).
Antibacterial Bioactivity
Antifungal Activity
Furanone derivatives have been evaluated for their antifungal activity against yeasts and molds, including fluconazole-resistant strains. The 3-(halogenated phenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-ones displayed broad-spectrum in vitro activity, indicating their potential as antifungal agents (V. Buchta et al., 2004).
Propriétés
IUPAC Name |
(3E)-5-(4-chlorophenyl)-3-[(4,5-dimethoxy-2-nitrophenyl)methylidene]furan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO6/c1-25-17-8-12(15(21(23)24)10-18(17)26-2)7-13-9-16(27-19(13)22)11-3-5-14(20)6-4-11/h3-10H,1-2H3/b13-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBLCKFDDBNRBD-NTUHNPAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-bromo-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4558767.png)

![N-(4-methoxybenzyl)-4-[5-(trichloromethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B4558774.png)
![2,2-dibromo-N'-[1-(4-isopropoxyphenyl)ethylidene]-1-methylcyclopropanecarbohydrazide](/img/structure/B4558779.png)
![ethyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-6,8-diphenyl-1,6-dihydropyrrolo[2,3-e]indazole-3-carboxylate](/img/structure/B4558786.png)
![4-bromo-5-ethyl-N-[2-(4-morpholinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4558809.png)
![N-[1-{[(2-bromo-4-methylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B4558816.png)
![N-(2-methoxyethyl)-2-[(3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4558828.png)
![N-[3-(1-azepanyl)propyl]-1-(4-methylphenyl)methanesulfonamide](/img/structure/B4558829.png)

![1-benzyl-5-methyl-4-methylene-3,6-diphenyl-4,6-dihydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B4558843.png)
![2,6-bis{[5-(2-chlorophenyl)-2-furyl]methylene}cyclohexanone](/img/structure/B4558856.png)

![6-(4-methoxyphenyl)-3-phenyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B4558862.png)
